molecular formula C24H34O5 B1670197 Dehydrocholic acid CAS No. 81-23-2

Dehydrocholic acid

Cat. No.: B1670197
CAS No.: 81-23-2
M. Wt: 402.5 g/mol
InChI Key: OHXPGWPVLFPUSM-KLRNGDHRSA-N
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Mechanism of Action

Target of Action

Dehydrocholic acid, a synthetic bile acid, primarily targets the biliary system . It stimulates biliary lipid secretion , playing a significant role in the digestion and absorption of dietary fats.

Mode of Action

This compound induces choleresis , a process that increases bile flow . This is associated with an increase in biliary lipid secretion and a reduction in the secretion of endogenous and/or exogenous biliary components . This compound may decrease bile phospholipid secretion due to a lack of micelle formation by this compound-produced bile . It is also suggested that this compound facilitates direct exchange between bile and plasma due to enhanced permeability of tight junctions in the canalicular membranes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bile secretion pathway . By inducing choleresis, this compound influences the secretion of biliary lipids and other components. This can impact various downstream effects, including the digestion and absorption of dietary fats.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption from the proximal small intestine . As a bile acid, it has the ability to act as both a drug solubilizing and permeation-modifying agent . Therefore, this compound may improve the bioavailability of drugs whose absorption-limiting factors include either poor aqueous solubility or low membrane permeability .

Result of Action

The primary result of this compound’s action is an increase in bile flow . This leads to a stimulation of biliary lipid secretion and a decrease in the secretion of other biliary components . These changes can facilitate the digestion and absorption of dietary fats.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, intestinal bacteria metabolize bile salts during their enterohepatic circulation . This biotransformation can affect the action and efficacy of this compound. Furthermore, the compound’s action can also be influenced by the physiological environment of the gastrointestinal tract, including pH and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Dehydrocholic acid plays a significant role in biochemical reactions. It acts as a hydrocholeretic, increasing bile output to clear increased bile acid load . This property is crucial in the digestion and absorption of fats .

Cellular Effects

This compound influences cell function by inducing choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . It may decrease bile phospholipid secretion due to a lack of micelle formation by this compound-produced bile .

Molecular Mechanism

The mechanism of action of this compound involves inducing choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components . This compound may decrease bile phospholipid secretion due to a lack of micelle formation by this compound-produced bile .

Dosage Effects in Animal Models

In animal models, specifically dogs, a brisk choleresis can be induced by this compound. Oral this compound (50 mg/kg) produced a considerable increase in bile flow (270%) by increasing secretion of electrolytes and water .

Metabolic Pathways

This compound is involved in the enterohepatic circulation of bile acids, a critical metabolic pathway. Bile acids are synthesized from cholesterol in hepatocytes, secreted across the canalicular membrane, and carried in bile to the gallbladder .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the enterohepatic circulation of bile acids. About 95% of bile acids are actively taken up from the lumen of the terminal ileum efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decholin is synthesized through the oxidation of cholic acid using chromic acid. The reaction involves the conversion of the hydroxyl groups in cholic acid to keto groups, resulting in the formation of dehydrocholic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Decholin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decholin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Decholin: Decholin is unique due to its synthetic origin and its specific use as a hydrocholeretic agent. Its ability to increase bile output and clear bile acid load distinguishes it from other bile acids, which may have different therapeutic uses and mechanisms of action .

Biological Activity

Dehydrocholic acid (DHCA), a bile acid derivative, has garnered significant interest in biomedical research due to its diverse biological activities. This article explores the various mechanisms through which DHCA exerts its effects, particularly in relation to liver function, bile secretion, and potential therapeutic applications, especially in cancer treatment.

1. Overview of this compound

This compound is a triketocholanoic acid that plays a pivotal role in the metabolism of bile acids. It is primarily synthesized in the liver and is known for its choleretic properties, which stimulate bile flow. Its chemical structure allows it to interact with various biological systems, influencing lipid metabolism and potentially exhibiting anticancer properties.

Choleretic Effects

DHCA induces choleresis, which is the increased secretion of bile. Studies have shown that DHCA infusion leads to an increase in bile flow while simultaneously reducing the secretion of endogenous bile acids and biliary lipids. This effect has been attributed to its ability to enhance the permeability of tight junctions in the canalicular membranes, facilitating direct exchange between bile and plasma .

Metabolism and Excretion

Following administration, DHCA undergoes metabolism primarily in the liver. In a study involving intravenous administration in patients, over 80% of infused radioactivity was excreted as glycine- and taurine-conjugated bile acids. The major metabolite identified was a dihydroxy monoketo bile acid . This metabolic pathway suggests that DHCA may have implications for managing conditions related to bile acid metabolism.

Anticancer Properties

Recent studies have indicated that DHCA exhibits significant anticancer potential. Analysis using the PASS (Prediction of Activity Spectra for Substances) software revealed that DHCA has a high probability of functioning as a bile-salt sulfotransferase inhibitor (Pa = 0.954) and a protein-disulfide reductase inhibitor (Pa = 0.904). These activities suggest its potential role in inhibiting cancer cell growth and promoting apoptosis .

Influence on Hepatic Function

Research has demonstrated that DHCA can influence hepatic metabolism significantly. In vitro studies indicate that it may alter cholesterol and phospholipid secretion dynamics, which are crucial for maintaining liver health . Additionally, DHCA has been shown to reduce biliary lipid secretion during infusion, indicating its role in regulating lipid homeostasis .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of DHCA:

  • Case Study on Biliary Secretion : A study involving rats showed that DHCA infusion resulted in increased bile flow but decreased secretion of endogenous bile acids and phospholipids . The reduction in biliary lipids was attributed to diminished secretion of endogenous bile acids.
  • Anticancer Activity : In a recent exploration of drug repurposing for lung cancer treatment, DHCA was identified as a compound with promising anticancer properties alongside other FDA-approved drugs . This finding emphasizes the potential therapeutic applications of DHCA beyond its traditional use.
  • Acute Biliary Pancreatitis : A study investigated the effects of DHCA on acute biliary pancreatitis (ABP). Results indicated that DHCA administration reduced serum levels of amylase and lipase, alleviating pancreatic tissue damage . This suggests that DHCA could be beneficial in managing conditions related to biliary obstruction.

5. Summary Table of Biological Activities

Activity Mechanism Reference
CholeresisIncreases bile flow; reduces endogenous bile acid secretion
Anticancer PropertiesInhibits specific enzymes related to cancer cell growth
Hepatic MetabolismAlters cholesterol and phospholipid dynamics
Protection Against ABPReduces pancreatic damage; lowers serum enzyme levels

Properties

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXPGWPVLFPUSM-KLRNGDHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145-41-5 (hydrochloride salt), 7786-84-7 (magnesium salt), 94107-86-5 (lithium salt)
Record name Dehydrocholic acid [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID2022888
Record name Dehydrocholic acid
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Molecular Weight

402.5 g/mol
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Solubility

Insoluble
Record name Dehydrocholic acid
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Mechanism of Action

It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components. Dehydrocholic acid may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile. A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma.
Record name Dehydrocholic acid
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CAS No.

81-23-2
Record name 3,7,12-Triketo-5β-cholanoic acid
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Record name Cholan-24-oic acid, 3,7,12-trioxo-, (5.beta.)-
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Record name Dehydrocholic acid
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Record name DEHYDROCHOLIC ACID
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Melting Point

237-240
Record name Dehydrocholic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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